![molecular formula C17H16BrNO4 B2929851 2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate CAS No. 1294810-18-6](/img/structure/B2929851.png)
2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate” is a chemical compound with a molecular formula of C10H9BrNO4 . It is a derivative of phenylacetic acid containing a bromine atom in the para position .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives was synthesized and evaluated for their in vitro antibacterial activity . Another study reported the synthesis of a new cobalt(II) meso-porphyrin, where the aldehyde 4-formylphenyl(4-methoxyphenyl) acetate was prepared as previously described .Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its molecular formula C10H9BrNO4 . It contains a bromophenyl group, an amino group, an oxoethyl group, and a methoxyphenyl acetate group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds such as 4-Bromophenylacetic acid have been studied. For example, methyl 4-bromophenylacetate is made from 4-bromophenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis of related bromophenyl derivatives has been demonstrated through various chemical reactions, highlighting the versatility of these compounds in synthetic chemistry. For instance, derivatives such as 2-amino-4-(4-bromophenyl)-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile have been synthesized using microwave irradiation, showcasing advanced methodologies for creating complex structures (Khan, 2017). This reflects the ongoing research into novel synthetic routes and their potential in producing new chemical entities.
Spectrofluorometric Characterization and Applications
- The spectrofluorometric properties of certain bromophenyl derivatives have been studied, revealing their potential in solvatochromic studies and as probes for determining critical micelle concentration. These properties are critical for understanding the interactions of these compounds in different environments, which can be applied in the development of sensors or in studying micellar systems (Khan, 2017).
Antimicrobial Activity
- Investigations into the antibacterial activity of certain derivatives have shown promising results against a range of bacteria. This includes studies where the antibacterial potency of synthesized compounds, derived from the bromophenyl moiety, has been compared with standard drugs, highlighting their potential as novel antimicrobial agents (Khan, 2017).
Antioxidant Activity
- Bromophenols from marine sources, closely related to the compound , have demonstrated significant antioxidant activities. These studies contribute to the understanding of the potential health benefits and applications of bromophenyl derivatives in food preservation and pharmaceuticals (Li et al., 2011).
Novel Synthons for Organic Synthesis
- The compound has been explored as a synthon in the synthesis of complex organic molecules. Research into the utilization of related bromophenyl compounds in creating new molecular structures illustrates the compound's role in advancing synthetic organic chemistry and the development of new materials or therapeutic agents (Ram & Goel, 1996).
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(4-bromoanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-22-15-5-3-2-4-12(15)10-17(21)23-11-16(20)19-14-8-6-13(18)7-9-14/h2-9H,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENAIZKLVTYDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)OCC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide](/img/structure/B2929770.png)
![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide](/img/structure/B2929771.png)

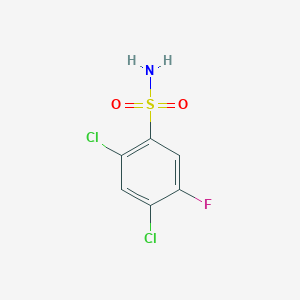
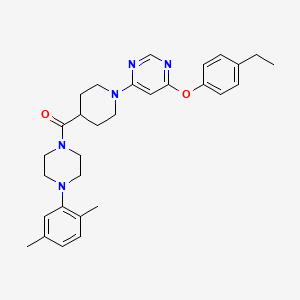
![{4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B2929778.png)
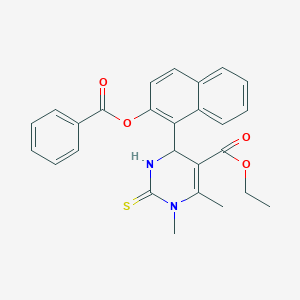
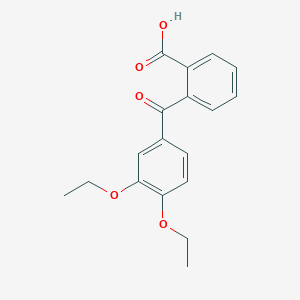
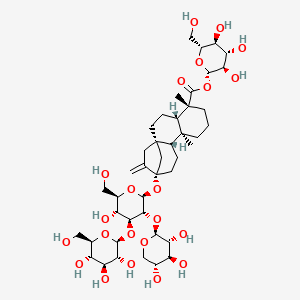
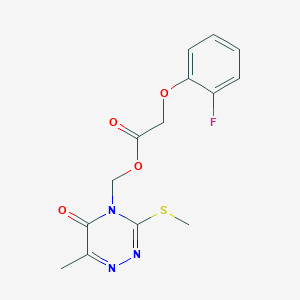
![{[8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine](/img/structure/B2929788.png)
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2929789.png)
![2-Chloro-N-[[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]propanamide](/img/structure/B2929790.png)